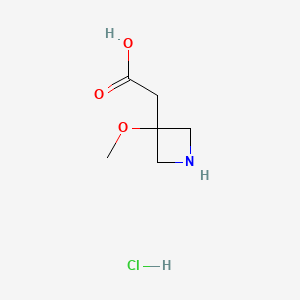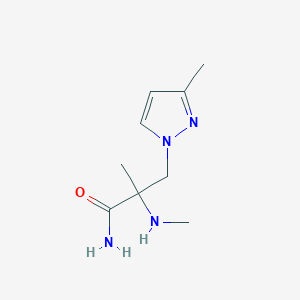![molecular formula C9H7F5O2S B13484962 Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the use of ethyl bromodifluoroacetate and a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of ethyl bromodifluoroacetate with a boronic acid derivative of the thiophene compound in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it suitable for the synthesis of various fluorinated compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Agrochemicals: Its fluorinated nature can enhance the bioactivity and stability of agrochemical formulations.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated compound with potential biological activity.
Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole]: A fluorinated polymer used in materials science.
Uniqueness
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is unique due to its combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C9H7F5O2S |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-17-4-6(5)9(12,13)14/h3-4H,2H2,1H3 |
Clave InChI |
JFTNDYYKOWZGRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CSC=C1C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)



![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)

![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)

![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)

![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)

